Phosphine, diphenyl-2-thienyl- Phosphine, diphenyl-2-thienyl-
Brand Name: Vulcanchem
CAS No.: 61157-16-2
VCID: VC16266475
InChI: InChI=1S/C16H13PS/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-13H
SMILES:
Molecular Formula: C16H13PS
Molecular Weight: 268.3 g/mol

Phosphine, diphenyl-2-thienyl-

CAS No.: 61157-16-2

Cat. No.: VC16266475

Molecular Formula: C16H13PS

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

Phosphine, diphenyl-2-thienyl- - 61157-16-2

Specification

CAS No. 61157-16-2
Molecular Formula C16H13PS
Molecular Weight 268.3 g/mol
IUPAC Name diphenyl(thiophen-2-yl)phosphane
Standard InChI InChI=1S/C16H13PS/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-13H
Standard InChI Key YMDGNZIBYXLHDH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CS3

Introduction

Structural Characteristics and Molecular Configuration

The molecular architecture of diphenyl-2-thienylphosphine features a central phosphorus atom bonded to two phenyl groups and a 2-thienyl moiety. X-ray crystallographic studies reveal a trigonal pyramidal geometry at phosphorus, with bond angles deviating slightly from ideal values due to steric and electronic effects. The P–C bond lengths to the phenyl groups average 1.83 Å, while the P–C bond to the thienyl group measures 1.81 Å, reflecting enhanced conjugation with the sulfur-containing ring .

The thienyl group introduces electron-withdrawing characteristics via its aromatic system, modulating the phosphorus atom’s nucleophilicity. This electronic asymmetry distinguishes it from symmetric triarylphosphines like triphenylphosphine, enabling selective reactivity in metal coordination . Substituent effects are further evidenced by ³¹P NMR chemical shifts, which resonate at δ –18.9 ppm for the free phosphine, shifting to +23 ppm upon oxidation to the phosphine oxide .

Synthetic Methodologies

Grignard-Based Synthesis

The most reliable route involves reacting 2-bromothiophene with magnesium to generate a Grignard reagent, followed by treatment with chlorodiphenylphosphine (ClPPh₂). This method yields diphenyl-2-thienylphosphine in >70% isolated yield :

  • Grignard Formation:

    2-Bromothiophene+MgEt2OThienyl-Mg-Br\text{2-Bromothiophene} + \text{Mg} \xrightarrow{\text{Et}_2\text{O}} \text{Thienyl-Mg-Br}
  • Phosphine Quenching:

    Thienyl-Mg-Br+ClPPh2Ph2P-Thienyl+MgBrCl\text{Thienyl-Mg-Br} + \text{ClPPh}_2 \rightarrow \text{Ph}_2\text{P-Thienyl} + \text{MgBrCl}

The product is typically isolated as a light amber oil or low-melting solid, purified via column chromatography or recrystallization from ether/hexane mixtures .

Chalcogenide Derivatives

Oxidation, sulfidation, and selenidation of the phosphine yield derivatives with distinct coordination properties:

  • Phosphine Oxide (Ph₂P(O)Thienyl): Synthesized using H₂O₂ or MoO₂Cl₂(DMSO)₂ as oxidants .

  • Phosphine Sulfide (Ph₂P(S)Thienyl) and Selenide (Ph₂P(Se)Thienyl): Produced via reaction with elemental sulfur or selenium in chloroform .

Chemical Properties and Reactivity

Metal Coordination Chemistry

Diphenyl-2-thienylphosphine acts as a monodentate ligand, forming complexes with transition metals such as gold(I), osmium, and lanthanides. Key examples include:

  • Gold(I) Chloride Complex: [AuCl(Ph₂P-Thienyl)] exhibits linear geometry at gold, with P–Au–Cl bond angles of 175.6° .

  • Triosmium Clusters: Reaction with [Os₃(CO)₁₂] yields fluxional clusters like [Os₃(CO)₁₀(Ph₂P-Thienyl)₂], where variable-temperature NMR reveals isomerization dynamics .

Fluxional Behavior in Metal Complexes

In osmium clusters, the thienyl moiety undergoes σ,η²-vinyl oscillations between metal centers, as demonstrated by VT ¹H NMR. For example, [(μ-H)Os₃(CO)₉{μ₃-Ph₂P(C₄H₂S)}] exists as two interconverting isomers at room temperature .

Applications in Catalysis and Materials Science

Catalytic Activity

  • Cross-Coupling Reactions: The phosphine’s electron-deficient nature enhances oxidative addition rates in Pd-catalyzed couplings .

  • Hydrogenation Catalysts: Rhodium complexes of diphenyl-2-thienylphosphine show improved selectivity in alkene hydrogenation compared to PPh₃-based systems .

Lanthanide Complexation

Phosphine oxide derivatives form stable complexes with lanthanides (La, Sm, Pr), characterized by X-ray crystallography. These complexes exhibit distorted square-antiprismatic geometries, with Ln–O bond lengths ranging from 2.35–2.48 Å .

Comparative Analysis with Related Phosphines

A comparative evaluation highlights the unique attributes of diphenyl-2-thienylphosphine:

CompoundStructure TypeKey Properties
TriphenylphosphineTriarylHigh steric bulk; ubiquitous in catalysis
Diphenyl(2-thienyl)phosphineHybridElectron-deficient; thienyl conjugation
Diphenyl(1-naphthyl)phosphineTriarylExtended π-system; enhanced rigidity

The thienyl group’s electron-withdrawing effect reduces the phosphorus basicity (Tolman electronic parameter: θ = 2050 cm⁻¹ vs. 2065 cm⁻¹ for PPh₃), favoring metal centers in higher oxidation states .

Recent Research Developments

Gold(I) Complexes for Luminescent Materials

Crystallographic studies of [AuCl(Ph₂P-Thienyl)] reveal auxophilic interactions (Au···Au = 3.24 Å) and C–H···π interactions between thienyl and phenyl groups, influencing solid-state luminescence .

Lanthanide-Based Sensors

Sm(III) and Eu(III) complexes of phosphine oxide derivatives exhibit metal-centered emission, with quantum yields up to 15%, suggesting potential in optical sensors .

Carbon–Phosphorus Bond Activation

Reactions with Group 7 metal carbonyls (Mn, Re) induce C–P cleavage, forming metal-thiophene complexes. For example, [Re₂(CO)₈(μ-Thienyl)(μ-PPh₂)] results from P–C bond scission .

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